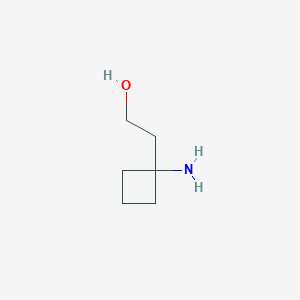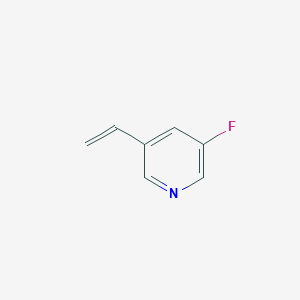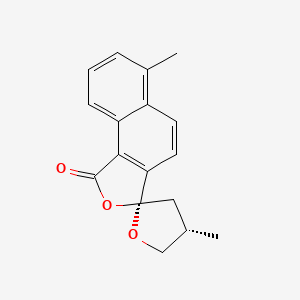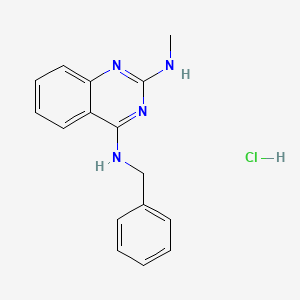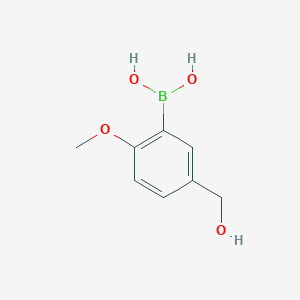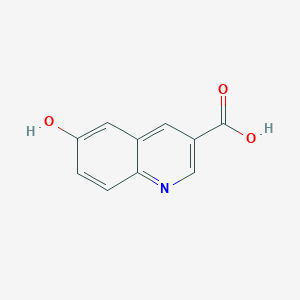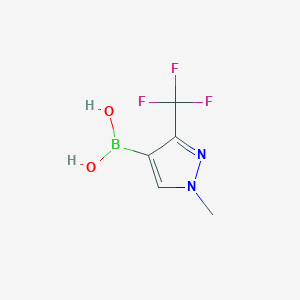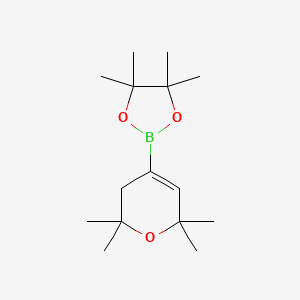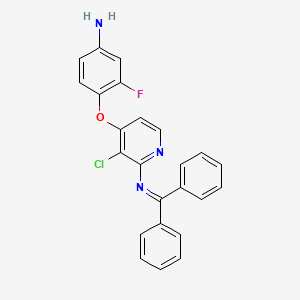
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Übersicht
Beschreibung
“2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is a research chemical with the CAS Number: 864244-74-6 . It has a molecular weight of 219.22 .
Molecular Structure Analysis
The molecular formula of this compound is C11H10FN3O . The InChI code is 1S/C11H10FN3O/c12-9-5-7(13)1-2-10(9)16-8-3-4-15-11(14)6-8/h1-6H,13H2,(H2,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . The compound has a LogP value of 3.33980 and a topological polar surface area of 74.2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Research
Research has shown that compounds structurally related to 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine, such as pyridonecarboxylic acids and their derivatives, exhibit significant antibacterial activity. These compounds have been synthesized and tested for in vitro and in vivo antibacterial screenings, with some found to be more active than standard antibiotics like enoxacin (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Electrophilic Amination Studies
The compound's analogs have been used in electrophilic amination studies, demonstrating processes like the complete removal of the fluorine atom and introduction of chlorine in compounds like 4-fluorophenol. Such studies contribute to understanding the chemical behaviors and possible applications of related compounds (Bombek, Požgan, Kočevar, & Polanc, 2004).
Studies in Tautomerism and Hydrogen Bonding
Research into compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, which shares structural similarities, helps in understanding intramolecular hydrogen bonding and tautomerism. These studies, using techniques like IR, NMR, and UV-visible spectroscopy, provide insights into the chemical properties and potential applications of similar compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Amination Mechanisms
Research into the amination mechanisms of related compounds helps to understand their reactivity and potential applications in various fields, such as pharmaceuticals and materials science. Studies involving amination of substituted halogenoaza-aromatics provide essential data on these processes (Valk, Plas, & Bode, 2010).
Development of Calcium Channel Antagonists
Research into 1,4-dihydropyridine derivatives, structurally related to the compound , has shown potential in developing calcium channel antagonists. These compounds have shown activity that modulates calcium channels, which could have significant implications in medical research (Linden, Şafak, Şimşek, & Gündüz, 2011).
Copolymerization Studies
Studies on amine-bis(phenolate) chromium(III) chloride complexes, related to the compound , show that they can catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This research contributes to understanding the potential use of similar compounds in polymer chemistry and materials science (Devaine-Pressing, Dawe, & Kozak, 2015).
Fluorinated Polyimides Research
Research into fluorinated polyimides based on bis(ether amine) derivatives, structurally similar to the compound , has shown their potential use in developing materials with specific properties like low moisture absorption, low dielectric constants, and high thermal stability. This research is significant in materials science, especially for applications requiring these specific properties (Chung, Lee, Lin, & Hsiao, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(benzhydrylideneamino)-3-chloropyridin-4-yl]oxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-22-21(30-20-12-11-18(27)15-19(20)26)13-14-28-24(22)29-23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKRFKQNHXYGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)N)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

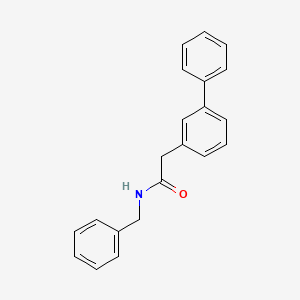
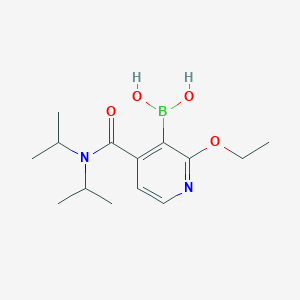
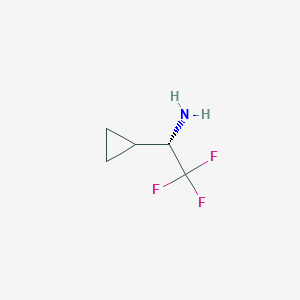
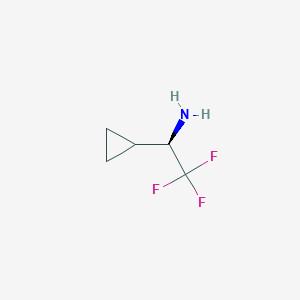
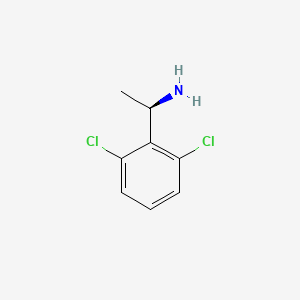
![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)
